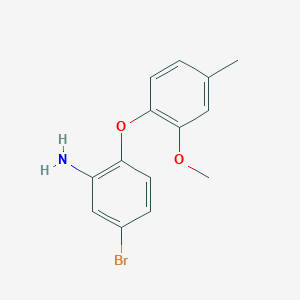
5-Brom-2-(2-Methoxy-4-methylphenoxy)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline is a synthetic organic compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylphenoxy group attached to an aniline core.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 5-bromo-2-iodoaniline), aryl boronic acid (e.g., 2-methoxy-4-methylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate)
Solvent: A mixture of water and an organic solvent (e.g., tetrahydrofuran)
Temperature: Typically around 80-100°C
Reaction Time: Several hours to complete the coupling reaction
Industrial Production Methods
Industrial production of 5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride in methanol.
Major Products
Substitution Reactions: Formation of various substituted anilines.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of primary amines.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline depends on its specific application. In biochemical research, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but common interactions include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methoxyaniline: Similar structure but lacks the methylphenoxy group.
2-(2-Methoxy-4-methylphenoxy)aniline: Similar structure but lacks the bromine atom.
5-Bromo-2-(4-methylphenoxy)aniline: Similar structure but lacks the methoxy group.
Uniqueness
5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline is unique due to the presence of both the bromine atom and the methoxy-4-methylphenoxy group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for targeted research applications.
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methoxy-4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(15)8-11(12)16/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMVNSQRGMMTNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Br)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














